molecular formula C13H13BrN2 B2863559 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine CAS No. 1522072-32-7

1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Cat. No.: B2863559
CAS No.: 1522072-32-7
M. Wt: 277.165
InChI Key: QQWVHNOVWAAONV-UHFFFAOYSA-N
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Description

1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a heterocyclic compound that features a bromine atom and a phenyl group attached to an imidazo[1,5-a]pyridine core

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.

    Bromination Reaction: The bromination of the imidazo[1,5-a]pyridine core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

    Coupling Reactions: The bromine atom can also be involved in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and appropriate ligands in solvents like toluene or DMF.

Major Products:

  • Substituted imidazo[1,5-a]pyridine derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with anticancer, antiviral, and antimicrobial properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Material Science: It may be utilized in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine depends on its specific application and the target molecule it interacts with. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the phenyl group can play crucial roles in the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

    3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A similar compound with a different substitution pattern on the imidazo[1,2-a]pyridine core.

    2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine: Another related compound with a different heterocyclic core and substitution pattern.

Uniqueness: 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the bromine atom and the phenyl group provides opportunities for diverse chemical modifications and applications.

Properties

IUPAC Name

1-bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWVHNOVWAAONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(N=C2C3=CC=CC=C3)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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